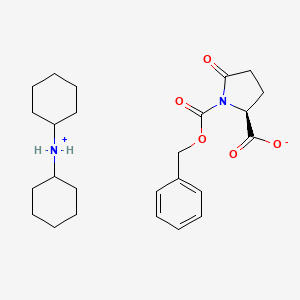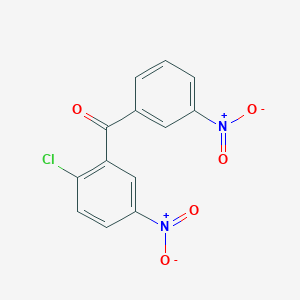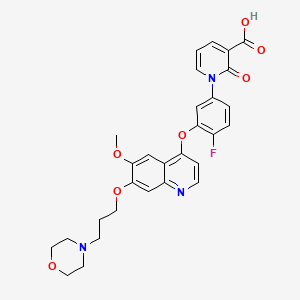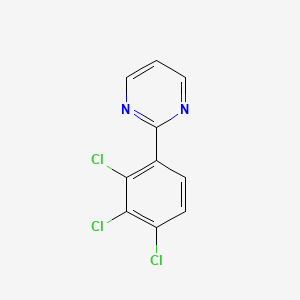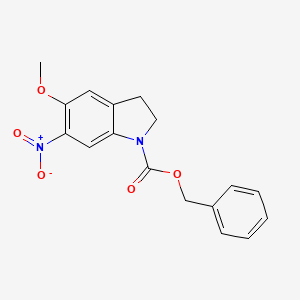![molecular formula C7H7Cl2NOS B13087930 N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride](/img/structure/B13087930.png)
N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride is a chemical compound with the molecular formula C7H7Cl2NOS and a molecular weight of 224.11 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form 5-chlorothiophene-2-carbonyl chloride. This intermediate is then reacted with N-methylamine to yield the final product . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the carbamoyl chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, with reactions typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution: Products include various substituted carbamates.
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products can include amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide: Similar in structure but with different functional groups.
(5-chlorothiophen-2-yl)methanamine: Shares the thiophene ring but differs in its amine group.
Uniqueness
N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its utility in diverse research fields make it a valuable compound in both academic and industrial settings .
Eigenschaften
Molekularformel |
C7H7Cl2NOS |
|---|---|
Molekulargewicht |
224.11 g/mol |
IUPAC-Name |
N-[(5-chlorothiophen-2-yl)methyl]-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C7H7Cl2NOS/c1-10(7(9)11)4-5-2-3-6(8)12-5/h2-3H,4H2,1H3 |
InChI-Schlüssel |
WKRDIFUTRGPOBR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=C(S1)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


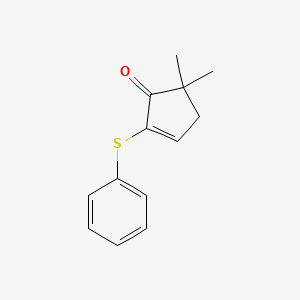
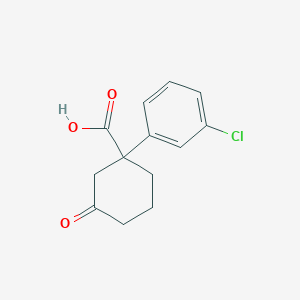
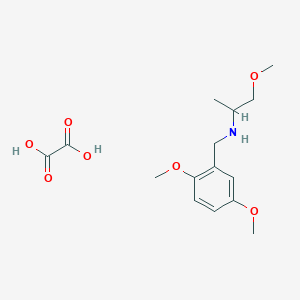
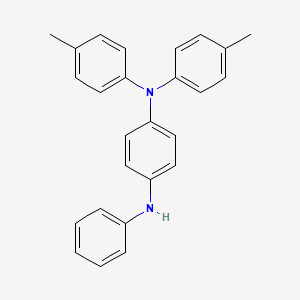
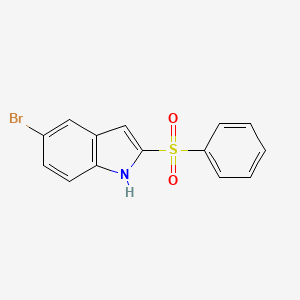
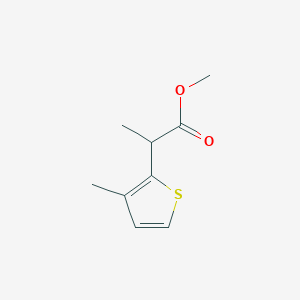
![(3AR,6R,6aR)-6-(((tert-butyldiphenylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B13087893.png)
